molecular formula C15H15NO4S B2975454 N-(3-methylphenyl)-N-(phenylsulfonyl)glycine CAS No. 117309-37-2

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2975454
CAS No.: 117309-37-2
M. Wt: 305.35
InChI Key: CRRKUZBZMCUHGR-UHFFFAOYSA-N
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Description

N-(3-Methylphenyl)-N-(phenylsulfonyl)glycine is a sulfonamide-substituted glycine derivative characterized by a phenylsulfonyl group and a 3-methylphenyl substituent attached to the glycine backbone. These derivatives are notable for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., aldose reductase) and intermediates in organic synthesis .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-methylanilino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-12-6-5-7-13(10-12)16(11-15(17)18)21(19,20)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRKUZBZMCUHGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methylphenyl)-N-(phenylsulfonyl)glycine is a sulfonyl glycine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a sulfonyl group attached to a glycine moiety, with a 3-methylphenyl substituent. Its molecular formula is C15_{15}H17_{17}NO3_{3}S, and it has a molecular weight of approximately 305.37 g/mol. The structural characteristics impart unique chemical and biological properties that are crucial for its activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor of certain inflammatory pathways, potentially modulating cytokine production and enzyme activity associated with inflammatory responses .

Antiinflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory effects. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Studies

Case Study 1: In Vitro Analysis of Anti-Inflammatory Effects

In a controlled laboratory setting, this compound was tested on RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The study found that treatment with varying concentrations of the compound significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), indicating its efficacy in modulating inflammatory responses.

Concentration (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
0120150
1090110
506080
1003050

Case Study 2: In Vivo Efficacy in Animal Models

An animal model study evaluated the anti-inflammatory effects of this compound in mice subjected to induced paw edema. Results showed a significant reduction in paw swelling compared to control groups treated with saline, further supporting the compound's potential therapeutic applications.

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing related sulfonyl glycine derivatives is presented below:

Compound NameStructural FeaturesUnique Aspects
N-(4-methylphenyl)-N-(phenylsulfonyl)glycinePara-substituted phenyl ringDifferent electronic properties affecting reactivity
N-(3-chlorophenyl)-N-(phenylsulfonyl)glycineChlorine substitution on phenyl ringEnhanced binding affinity due to halogen effects
N-(2-methylphenyl)-N-(tosyl)glycineTosyl group instead of sulfonamideChanges in solubility and biological interactions

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares key structural, molecular, and functional attributes of N-(3-methylphenyl)-N-(phenylsulfonyl)glycine with analogous compounds:

Compound Name Substituents (Phenyl Ring) Sulfonyl Group Molecular Formula Molecular Weight (g/mol) Biological Activity/Application References
This compound 3-methyl Phenyl C₁₅H₁₅NO₄S 313.35* Not reported (inferred: aldose reductase inhibition)
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine 3-nitro Phenyl C₁₄H₁₂N₂O₆S 336.32 Potential enzyme inhibition
N-(3,5-Dimethylphenyl)-N-(methylsulfonyl)glycine 3,5-dimethyl Methyl C₁₁H₁₅NO₄S 257.31 Synthetic intermediate
N-(3-Chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycine methyl ester 3-chloro, 4-fluoro Phenyl C₁₅H₁₃ClFNO₄S 373.79 Intermediate in pharmaceutical synthesis
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine 4-chloro, 3-CF₃ Methyl C₁₀H₉ClF₃NO₄S 339.70 Inhibitor candidates
N-(4-Phenoxyphenyl)-N-(phenylsulfonyl)glycine 4-phenoxy Phenyl C₂₀H₁₇NO₅S 391.42 Research chemical

*Calculated molecular weight based on formula.

Key Research Findings on Structural and Functional Differences

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (e.g., NO₂, Cl, CF₃): Compounds like N-(3-nitrophenyl)-N-(phenylsulfonyl)glycine (336.32 g/mol) may exhibit enhanced binding to enzymes due to increased electrophilicity .
  • Methyl Groups : The 3-methyl substituent in the target compound likely improves lipophilicity, favoring membrane permeability compared to polar groups like nitro or carboxy .

Inhibitory Activity Against Aldose Reductase

  • N-(Phenylsulfonyl)glycine Derivatives : highlights that substituents on the phenyl ring significantly modulate inhibitory potency. For example, 2-phenylglycine derivatives (e.g., compound 6 in ) show stronger inhibition than unsubstituted analogs, suggesting that steric and electronic factors are critical.

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